

What is the pKa and pH range of Phenol Red?

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Compound of Interest

Compound Name: *Phenol Red*

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An In-depth Technical Guide to **Phenol Red**: pKa, pH Range, and Methodologies

Introduction

Phenol Red, chemically known as phenolsulfonphthalein, is a triphenylmethane dye widely employed as a pH indicator in various scientific and industrial applications.^[1] Its utility is most prominent in cell culture media, where it serves as a real-time, non-invasive visual monitor of the medium's pH, reflecting cellular metabolic activity and potential contamination.^{[2][3][4]} An acidic shift, often indicated by a color change towards yellow, can signal excessive cellular metabolism, nutrient depletion, or bacterial contamination.^{[2][3][5]} Conversely, a change to a more purplish-pink hue may indicate alkaline conditions.^[3] This guide provides a comprehensive overview of the physicochemical properties of **Phenol Red**, its pKa and pH-dependent color transitions, and detailed experimental protocols for its characterization.

Physicochemical Properties and Quantitative Data

Phenol Red is a weak acid that undergoes protonation and deprotonation, resulting in distinct conformational changes to its molecular structure and, consequently, its visible color spectrum.^[3] It exhibits a primary pKa value around 7.7 to 8.0, which governs its most commonly observed color transition from yellow to red.^{[5][6]} A secondary pKa exists at a very acidic pH of approximately 1.2.^{[5][7]}

The table below summarizes the key quantitative parameters of **Phenol Red**.

Parameter	Value	Conditions / Notes	Source(s)
pKa ₁	~1.2	Governs the transition to an orange-red zwitterionic form at very low pH.	[5][7]
pKa ₂	8.00	At 20 °C. This is the primary dissociation constant for its use as a pH indicator.	[5][6]
7.9	At 25 °C.	[1]	
7.7	[5][7]		
pH Indicator Range	6.8 – 8.2	Gradual color transition from yellow to red.	[6]
6.6 – 8.0	[5]		
Color (Acidic)	Yellow	Below pH 6.8.	[2][6]
Color (Transition)	Orange	Between pH 6.8 and 8.2.	[6]
Color (Basic)	Red / Pink	Above pH 8.2; often described as bright pink or fuchsia.	[2][5][6]
λ _{max} (Acidic Form)	443 nm	Corresponds to the yellow HPS ⁻ ion.	[6]
433 nm	[1]		
λ _{max} (Basic Form)	570 nm	Corresponds to the red PS ²⁻ ion.	[6]
557-558 nm	[1]		
Molar Mass	354.38 g·mol ⁻¹	[6]	
Solubility	0.77 g/L in water	[5][6]	

2.9 g/L in ethanol

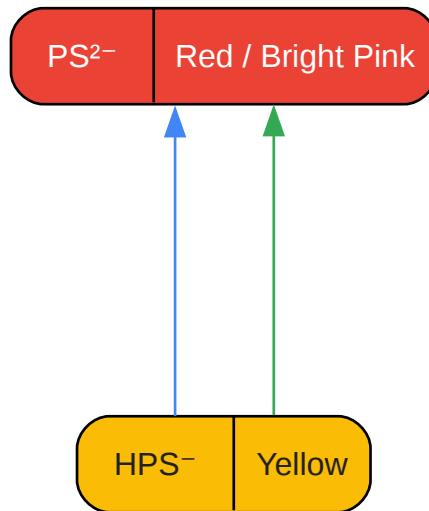
[\[5\]](#)[\[6\]](#)

Mechanism of pH-Dependent Color Change

The color transition of **Phenol Red** is a direct result of changes in its ionic state in response to the surrounding pH.

- Very Acidic (pH < 1.2): Under highly acidic conditions, the molecule exists as a zwitterion (H_2^+PS^-), where the sulfate group is negatively charged and a ketone group is protonated, appearing orange-red.[\[5\]](#)
- Acidic (pH 1.2 to 6.8): As the pH increases above its first pKa, the ketone group loses a proton, resulting in the yellow, negatively charged ion (HPS^-).[\[5\]](#)
- Basic (pH > 8.2): At a higher pH, governed by the second pKa (around 7.7-8.0), the phenol's hydroxyl group loses its proton.[\[5\]](#)[\[6\]](#) This leads to the formation of the red-colored ion (PS^{2-}).[\[5\]](#)

This equilibrium is the basis for its function as a pH indicator in the physiologically relevant range.



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Caption: Equilibrium of **Phenol Red** between its acidic (yellow) and basic (red) forms.

Experimental Protocols for pKa Determination

The pKa of a pH indicator like **Phenol Red** can be determined using several methods, most commonly via spectrophotometry or potentiometric titration.[8]

Method 1: Spectrophotometric Determination

This method leverages the Beer-Lambert law and the Henderson-Hasselbalch equation by measuring the absorbance of the indicator in solutions of varying, known pH.[9][10]

Principle: The pKa is the pH at which the concentrations of the acidic (HPS^-) and basic (PS^{2-}) forms are equal. At this pH, the absorbance is exactly halfway between the minimum and maximum values. The relationship is described by:

$$pH = pKa + \log([PS^{2-}]/[HPS^-])$$

Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of **Phenol Red** in a suitable solvent (e.g., ethanol or water with a small amount of NaOH to aid dissolution).[1]
 - Prepare a series of buffer solutions with precisely known pH values that span the expected pKa range of **Phenol Red** (e.g., pH 6.0 to 9.0).[9]
 - Prepare two additional solutions: one highly acidic (e.g., pH < 4) to obtain the pure acidic form (HPS^-) and one highly basic (e.g., pH > 10) for the pure basic form (PS^{2-}).[9]
- Spectrophotometric Analysis:
 - Calibrate the spectrophotometer using a blank (deionized water or buffer without the indicator).[9]
 - Determine the wavelength of maximum absorbance (λ_{max}) for the basic form (PS^{2-}) by scanning the highly basic solution. This is typically around 560-570 nm.[6][7]

- Add a small, constant volume of the **Phenol Red** stock solution to a fixed volume of each buffer solution, including the highly acidic and highly basic solutions.[9]
- Measure the absorbance of each solution at the determined λ_{max} . The acidic solution will give the minimum absorbance (Aa), and the basic solution will provide the maximum absorbance (Ab).[9]
- Data Analysis:
 - Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve.[8]
 - The pKa can be determined from the inflection point of this curve.[8]
 - Alternatively, for each data point, the ratio of $[\text{PS}^{2-}]/[\text{HPS}^-]$ can be calculated from the absorbance values (A) using the formula: $([\text{PS}^{2-}]/[\text{HPS}^-]) = (A - Aa) / (Ab - A)$.
 - A plot of $\log([\text{PS}^{2-}]/[\text{HPS}^-])$ versus pH will yield a straight line. The pKa is the pH at which $\log([\text{PS}^{2-}]/[\text{HPS}^-]) = 0$.[9]

Method 2: Potentiometric Titration

This classic method involves titrating the weak acid (**Phenol Red**) with a strong base and monitoring the pH change with a calibrated pH meter.[11]

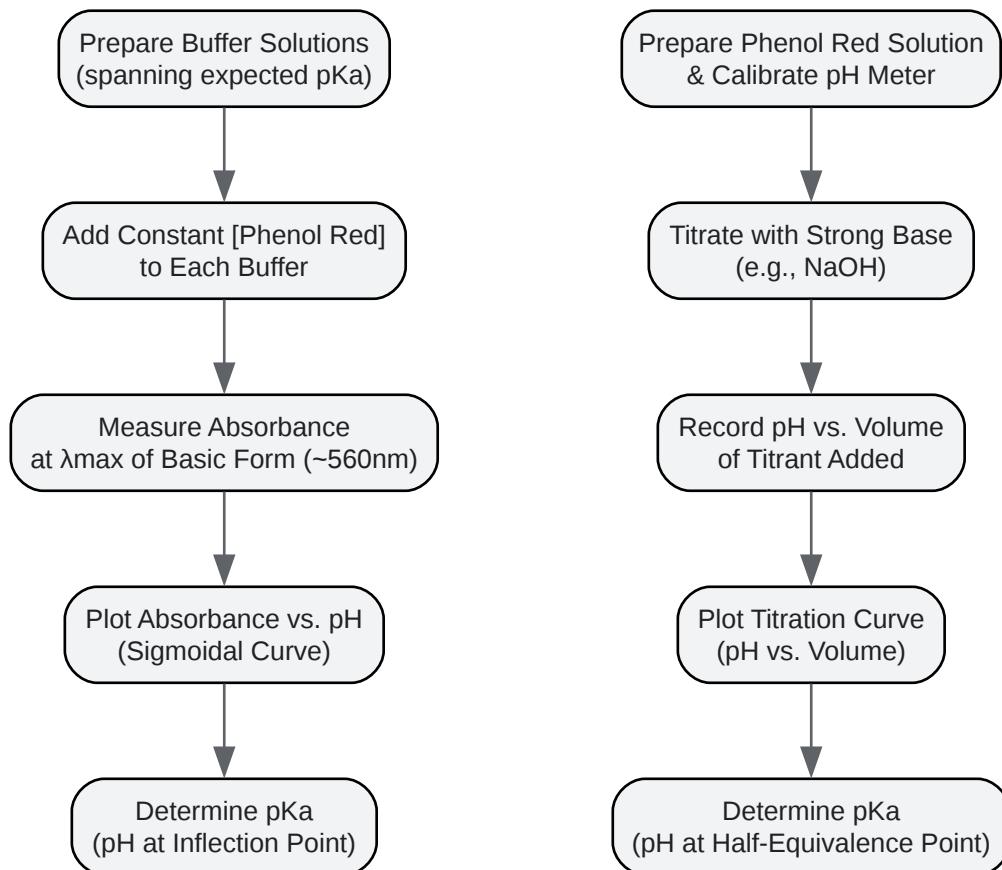
Principle: A titration curve is generated by plotting the solution's pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[11]

Methodology:

- Preparation and Calibration:
 - Prepare a dilute solution of **Phenol Red** of a known concentration.
 - Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).[11]

- Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]
- Titration Procedure:
 - Place a known volume of the **Phenol Red** solution into a beaker with a magnetic stir bar.
 - Immerse the calibrated pH electrode into the solution.
 - Add the strong base titrant in small, precise increments.[11]
 - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[11]
 - Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.
- Data Analysis:
 - Plot the recorded pH values against the volume of titrant added to create a titration curve.
 - Determine the equivalence point, which is the steepest point of the curve (the inflection point). This can be found by examining the first or second derivative of the curve.
 - Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).
 - The pKa is the pH value on the titration curve that corresponds to this half-equivalence point volume.[11]

Protocol 1: Spectrophotometry Protocol 2: Potentiometric Titration

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Caption: Experimental workflows for determining the pKa of **Phenol Red**.

Considerations for Drug Development and Research

While **Phenol Red** is an invaluable tool, researchers must be aware of its potential to interfere with certain assays and cellular processes.

- **Estrogenic Activity:** **Phenol Red** is a known weak estrogen mimic and can stimulate the growth of estrogen receptor-expressing cells, which can be a significant confounding factor in endocrinology and cancer research.^[6]
- **Assay Interference:** The color of **Phenol Red** can interfere with colorimetric and fluorescent assays.^[5] Its absorbance spectrum may overlap with that of assay reagents or products,

necessitating the use of **phenol red**-free media for such experiments.

- Redox Activity: Studies have shown that **Phenol Red** can be metabolized by certain cells, such as those expressing myeloperoxidase, potentially altering the cellular redox state.[12] This is a critical consideration in studies involving oxidative stress.[12]

Due to these factors, many commercial cell culture media are available in both **phenol red**-containing and **phenol red**-free formulations to provide researchers with the flexibility to choose the appropriate medium for their specific experimental needs.[5]

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